![molecular formula C7H11N3O2 B592014 5-(2-Methoxyethoxy)pyrazin-2-amine CAS No. 710322-71-7](/img/structure/B592014.png)
5-(2-Methoxyethoxy)pyrazin-2-amine
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Overview
Description
5-(2-Methoxyethoxy)pyrazin-2-amine is a chemical compound with the molecular formula C7H11N3O2 . It has a molecular weight of 169.18 .
Molecular Structure Analysis
The InChI code for 5-(2-Methoxyethoxy)pyrazin-2-amine is 1S/C7H11N3O2/c1-11-2-3-12-7-5-9-6(8)4-10-7/h4-5H,2-3H2,1H3,(H2,8,9) . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
5-(2-Methoxyethoxy)pyrazin-2-amine is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
Chemical Properties
“5-(2-Methoxyethoxy)pyrazin-2-amine” is a chemical compound with the CAS Number: 710322-71-7 and a molecular weight of 169.18 . It is a solid at room temperature and should be stored in a dark place under an inert atmosphere .
Synthesis
This compound can be synthesized by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4 . This synthesis process has been reported to have a good yield of 75% .
Suzuki Cross-Coupling Reactions
“5-(2-Methoxyethoxy)pyrazin-2-amine” can be used in Suzuki cross-coupling reactions . In one study, it was used to synthesize 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides by a Suzuki cross-coupling reaction with various aryl/heteroaryl boronic acids/pinacol esters .
Electronic and Nonlinear Optical Properties
The compound has been studied for its electronic and nonlinear optical properties . Density Functional Theory (DFT) calculations have been used to analyze several reactivity parameters like Frontier Molecular Orbitals (FMOs), HOMO–LUMO energy gap, electron affinity (A), ionization energy (I), electrophilicity index (ω), chemical softness (σ), and chemical hardness (η) .
Effect of Substituents on NLO Properties
The effect of various substituents on the values of the HOMO–LUMO energy gap and hyperpolarizability has been studied . The p-electronic delocalization extended over pyrazine, benzene, and thiophene was examined in studying the NLO behavior .
1H NMR Comparison
The chemical shifts of 1H NMR of all the synthesized compounds were calculated and compared with the experimental values . This provides valuable information about the structure and bonding of the compound.
Safety And Hazards
properties
IUPAC Name |
5-(2-methoxyethoxy)pyrazin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-11-2-3-12-7-5-9-6(8)4-10-7/h4-5H,2-3H2,1H3,(H2,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTCWHJDAUIMAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=C(N=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718274 |
Source
|
Record name | 5-(2-Methoxyethoxy)pyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methoxyethoxy)pyrazin-2-amine | |
CAS RN |
710322-71-7 |
Source
|
Record name | 5-(2-Methoxyethoxy)pyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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